molecular formula C14H8N4O5 B093286 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 1044-49-1

2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B093286
CAS No.: 1044-49-1
M. Wt: 312.24 g/mol
InChI Key: NXVIYWNQRSLRGX-UHFFFAOYSA-N
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Description

2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H8N4O5 and its molecular weight is 312.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition

    2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole (PNOX) influences the corrosion of mild steel in hydrochloric acid, accelerating it, as opposed to 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole (PAOX) which inhibits it (Lagrenée et al., 2001).

  • Synthesis of Novel Compounds

    It is used as an intermediate in the synthesis of various novel compounds, such as di-Schiff base derivatives incorporating oxadiazole ring, which show strong blue and purple fluorescence and have potential for application in organic electroluminescent devices (Chen et al., 2008).

  • Electronic Properties

    The electronic properties of this compound and related compounds are studied for their potential use in electronic applications. For instance, compounds derived from this compound have been found to exhibit high electron mobility in thin-film applications (Tokuhisa et al., 1997).

  • Optoelectronic Devices

    Derivatives of this compound are being researched for their potential use in optoelectronic devices due to their electronic properties, such as electron-transporting capabilities and high thermal stabilities (Liu et al., 2007).

Properties

IUPAC Name

2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-9(2-6-11)13-15-16-14(23-13)10-3-7-12(8-4-10)18(21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVIYWNQRSLRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146461
Record name 1,3,4-Oxadiazole, 2,5-bis(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044-49-1
Record name 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2,5-bis(p-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001044491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2,5-bis(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-BIS-(4-NITRO-PHENYL)-(1,3,4)OXADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, and what is the role of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole in this process?

A1: The synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole is a two-step process. First, this compound is synthesized by reacting 4-nitrobenzoic acid and semicarbazide hydrochloride at elevated temperatures (150-160°C) using polyphosphoric acid as a dehydrating agent. [] This reaction yields this compound in high yield (89%). In the second step, this compound is reduced using sodium sulfide (Na2S) in dimethylformamide (DMF) at 100°C to produce the final product, 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, in 85% yield. [] Essentially, this compound serves as a crucial intermediate in the synthesis of the target diamine compound.

Q2: Does the available research explore the potential applications of this compound beyond its role as a synthetic intermediate?

A2: The provided research articles primarily focus on the optimized synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, utilizing this compound as a key intermediate. [] While the studies highlight the successful synthesis and characterization of the nitro-substituted compound, they do not delve into its potential applications beyond this specific synthetic route. Further research is needed to explore potential uses of this compound in areas like material science or as a precursor for other valuable compounds.

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